Diethyl thiophene-3,4-dicarboxylate

Electrochromic Devices Conducting Polymers Polythiophene

Sourcing high-purity thiophene monomers with consistent electronic properties is a recurring challenge in organic electronics R&D. Diethyl thiophene-3,4-dicarboxylate (CAS 53229-47-3) offers a reliable 3,4-ester substitution pattern that enables precise HOMO level tuning (e.g., down to -5.11 eV) in conjugated polymers [user-provided evidence]. This building block is supplied with ≥97% purity (the most frequent commercial specification) and is stored at room temperature with ambient shipping. - Enables synthesis of monomers like SSS-Diester for electrochromic polymers retaining 94% optical activity after 500 switches. - Facilitates terthienyl-based fluorescent polymers for Cu²⁺ ion sensing (Ksv = 1.5-1.8 × 10² M⁻¹).

Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
CAS No. 53229-47-3
Cat. No. B1357009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl thiophene-3,4-dicarboxylate
CAS53229-47-3
Molecular FormulaC10H12O4S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CSC=C1C(=O)OCC
InChIInChI=1S/C10H12O4S/c1-3-13-9(11)7-5-15-6-8(7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
InChIKeyPJZOOQHKDLZCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Thiophene-3,4-dicarboxylate: Strategic Sourcing for Conjugated Polymer Research


Diethyl thiophene-3,4-dicarboxylate (CAS 53229-47-3) is a heterocyclic building block featuring a thiophene core esterified at the 3- and 4- positions . This specific substitution pattern imparts unique electronic properties, making it a critical monomer for synthesizing advanced materials, particularly donor-acceptor conjugated polymers for organic electronics, electrochromic devices, and ion sensors [1]. It serves as a direct precursor to complex monomers like diethyl 2,5-di(thiophen-2-yl)thiophene-3,4-dicarboxylate (SSS-Diester) [2].

Why Generic Thiophene Dicarboxylates Are Not Direct Substitutes


Substituting diethyl thiophene-3,4-dicarboxylate with other thiophene dicarboxylate isomers or esters can fundamentally alter the electronic and steric properties of the final material. For instance, the 3,4-substitution pattern enables direct conjugation of strong electron-withdrawing groups into the polymer backbone, which is crucial for fine-tuning HOMO energy levels in photovoltaic polymers [1]. Conversely, 2,5-substituted analogs, like diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS 1822-66-8), are key intermediates for EDOT but lead to polymers with significantly different optoelectronic characteristics . Similarly, using a dimethyl ester analog will yield different solubility, reactivity, and processability compared to the diethyl ester, directly impacting polymer synthesis and film morphology .

Performance Data for Diethyl Thiophene-3,4-dicarboxylate


Electrochromic Device Stability and Optical Retention

A polymer synthesized from a monomer derived from diethyl thiophene-3,4-dicarboxylate demonstrates high redox stability, a critical performance metric for electrochromic device longevity. The dual-type electrochromic device based on PSSS-Diester retained 94% of its optical activity after 500 switching cycles [1].

Electrochromic Devices Conducting Polymers Polythiophene

Fluorescent Polymer Selectivity for Copper Ions

A fluorescent polymer derived from diethyl thiophene-3,4-dicarboxylate (via its EDOT-containing monomer) demonstrates selective sensing towards Cu2+ and Cu+ ions. The Stern-Volmer constant (Ksv), quantifying quenching efficiency, is 1.4–1.6 × 10^3 M^−1 for the monomer and 1.5–1.8 × 10^2 M^−1 for its polymer [1]. This quantifies the change in sensitivity upon polymerization, a key differentiator for designing chemosensors.

Chemosensors Fluorescent Polymers Ion Detection

HOMO Level Tuning in Photovoltaic Copolymers

Incorporating the thiophene-3,4-dicarboxylate moiety into a polythieno[3,4-b]thiophene backbone allows for systematic tuning of the polymer's HOMO energy level. By increasing the content of this electron-withdrawing unit, the HOMO level can be lowered from -4.5 eV for the parent polymer to -4.91 eV, -5.00 eV, and -5.11 eV for copolymers P1, P2, and P3, respectively [1].

Organic Photovoltaics HOMO Energy Level Copolymer Tuning

Synthesis Yield Benchmarking: 93.5% Yield for Simple Esterification of 3,4-Thiophenedicarboxylic Acid

A high-yielding and scalable synthesis route is critical for procurement. The direct esterification of 3,4-thiophene dicarboxylic acid with ethanol using sulfuric acid as a catalyst yields diethyl thiophene-3,4-dicarboxylate in 93.5% yield . This high efficiency for a fundamental step contrasts with multi-step routes for other substituted thiophenes, which often have lower cumulative yields.

Organic Synthesis Process Chemistry Esterification

Key Research Applications of Diethyl Thiophene-3,4-dicarboxylate


Monomers for High-Stability Electrochromic Polymers

Leverage this compound as a starting material to synthesize monomers like SSS-Diester. Electrochemical polymerization of these monomers yields polymers with demonstrated high redox stability, retaining 94% of their optical activity after 500 switches, making them ideal for durable electrochromic device development [1].

Tuning HOMO Levels in Photovoltaic Copolymers

Use this building block to incorporate the electron-withdrawing thiophene-3,4-dicarboxylate moiety into polymer backbones. This allows for precise, quantifiable lowering of the HOMO energy level (e.g., down to -5.11 eV) to optimize the open-circuit voltage (Voc) and overall efficiency of organic solar cells [2].

Fluorescent Chemosensors for Copper Ion Detection

Employ this precursor to synthesize terthienyl-based fluorescent polymers. The resulting materials exhibit selective and quantifiable fluorescence quenching (Ksv = 1.5–1.8 × 10^2 M^−1) in the presence of Cu2+ ions, providing a robust platform for designing optical copper sensors [3].

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